Product packaging for MAGE-3 (168-176)(Cat. No.:)

MAGE-3 (168-176)

Cat. No.: B1575066
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cancer-Testis Antigens (CTAs) and MAGE Family Proteins

Cancer-Testis Antigens (CTAs) are a group of proteins that are typically expressed only in the germ cells of the adult testis, an immune-privileged site, and are aberrantly re-expressed in various types of cancers. aai.orgoncotarget.comnih.govspandidos-publications.com This restricted expression pattern makes them highly attractive targets for cancer immunotherapy, as they can be recognized as foreign by the immune system, leading to the destruction of tumor cells with minimal risk of harming normal tissues. plos.orgresearchgate.net

The MAGE family is one of the most well-characterized groups of CTAs. oncotarget.comnih.gov These proteins are encoded by a multigene family located on the X chromosome and are sub-classified into MAGE-A, -B, and -C subfamilies based on their sequence homology. oncotarget.com The MAGE-A subfamily, in particular, has been extensively studied for its role in tumorigenesis and its potential as an immunotherapeutic target. oncotarget.comelsevier.es MAGE-A proteins are expressed in a wide range of malignancies, including melanoma, lung cancer, bladder cancer, and multiple myeloma. nih.govelsevier.eshaematologica.org Their expression is often associated with more aggressive cancers and a poorer clinical prognosis. nih.gov

Functionally, MAGE proteins are implicated in various aspects of cancer cell survival and progression. oncotarget.comnih.gov For instance, some MAGE-A proteins can bind to and regulate the tumor suppressor p53, thereby promoting cancer cell survival. oncotarget.com

Identification of MAGE-A3 (168-176) as an Immunogenic Epitope

The MAGE-A3 protein, a member of the MAGE-A subfamily, was first identified through the analysis of cytotoxic T lymphocyte (CTL) reactivity against a melanoma cell line. aai.org Subsequent research focused on identifying specific peptide fragments (epitopes) of the MAGE-A3 protein that are presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells and recognized by CTLs.

One of the most significant of these epitopes is the peptide sequence corresponding to amino acids 168-176 of the MAGE-A3 protein. aai.orgnih.gov This nonapeptide, with the amino acid sequence EVDPIGHLY, was identified as being presented by the HLA-A1 molecule, a common MHC class I allele. aai.orgpnas.org The identification was achieved by stimulating T lymphocytes from healthy individuals with synthetic peptides corresponding to potential MAGE-A3 epitopes and observing the induction of CTLs that could recognize and kill MAGE-A3-expressing tumor cells. nih.gov

Further studies have also identified other immunogenic epitopes from the MAGE-A3 protein, such as the HLA-A2 restricted peptide FLWGPRALV (amino acids 271-279). nih.govmiltenyibiotec.com However, the MAGE-A3 (168-176) epitope remains one of the most extensively studied and has been a key component in the development of MAGE-A3-targeted immunotherapies. pnas.org

Table 1: Key Immunogenic Epitopes of MAGE-A3

Epitope Amino Acid Sequence HLA Restriction
MAGE-A3 (168-176) EVDPIGHLY HLA-A1
MAGE-A3 (271-279) FLWGPRALV HLA-A2
MAGE-A3 (112-120) KVAELVHFL HLA-A2
MAGE-A3 (243-258) KKLLTQHFVQENYLEY HLA-DP4

Data sourced from multiple research findings. aai.orgnih.govaai.orgaai.org

Significance of MAGE-A3 (168-176) in Immune Recognition of Malignancies

The significance of MAGE-A3 (168-176) lies in its ability to act as a specific target for the immune system to recognize and eliminate cancer cells. When the MAGE-A3 protein is expressed in a tumor cell, it is processed into smaller peptides, including the 168-176 epitope. This peptide is then loaded onto HLA-A1 molecules and transported to the cell surface. pnas.org

Once displayed on the tumor cell surface, the MAGE-A3 (168-176)/HLA-A1 complex can be recognized by the T-cell receptors (TCRs) on the surface of specific CD8+ cytotoxic T lymphocytes. nih.gov This recognition triggers the activation of the CTLs, which then release cytotoxic granules containing proteins like perforin (B1180081) and granzymes, leading to the death of the tumor cell.

Research has demonstrated that T cells transduced with TCRs specific for the MAGE-A3 (168-176) epitope can effectively recognize and kill tumor cells expressing MAGE-A3 in an HLA-A1-restricted manner. nih.gov This provides a strong rationale for the use of MAGE-A3 (168-176) in various immunotherapeutic strategies, such as cancer vaccines and adoptive T-cell therapies. The goal of these therapies is to either induce or expand a population of CTLs capable of recognizing this specific epitope, thereby mounting an effective anti-tumor immune response. pnas.org

While naturally occurring immune responses to MAGE-A3 are infrequent in cancer patients, the ability to induce such responses through vaccination has been demonstrated. aai.org The presence of CTL precursors against MAGE-A3 epitopes in some patients further supports the potential of this antigen as a therapeutic target. nih.gov

Table 2: MAGE-A3 Expression in Various Cancers

Cancer Type Expression Frequency
Melanoma ~65-76%
Non-small cell lung cancer ~40%
Bladder Cancer 30-60%
Head and Neck Squamous Cell Carcinoma >75%
Multiple Myeloma High

Data compiled from various studies. aai.orghaematologica.orgnih.govnih.govunil.ch

Properties

sequence

EVDPIGHLY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 3 (168-176); MAGE-3 (168-176)

Origin of Product

United States

Molecular Biology and Expression Dynamics of Mage A3

Gene Structure and Genomic Localization of MAGE-A3

The MAGE-A3 protein is encoded by the MAGEA3 gene in humans. nih.govwikipedia.org This gene is part of the larger MAGEA gene family, whose members are clustered together on the long arm of the X chromosome at the specific chromosomal location Xq28. nih.govwikipedia.orgnih.govensembl.org This clustering is a characteristic feature of the MAGEA gene family. nih.gov The MAGEA3 gene itself spans approximately 3,588 base pairs and is composed of several exons, with reports indicating between three and five. nih.govatlasgeneticsoncology.org The primary open reading frame that codes for the MAGE-A3 protein is typically located within the final exon. atlasgeneticsoncology.org The full protein consists of 314 amino acids. atlasgeneticsoncology.org

Gene Details Description References
Official Symbol MAGEA3 nih.gov
Genomic Location Chromosome X, band q28 nih.govwikipedia.orgnih.gov
Coordinates Start: 152,698,767 bp, End: 152,702,347 bp (GRCh38) wikipedia.orgensembl.org
Exon Count 3 to 5 nih.govatlasgeneticsoncology.org
Protein Length 314 amino acids atlasgeneticsoncology.org

Transcriptional and Translational Regulation of MAGE-A3 Expression in Tumor Cells

In normal, healthy somatic tissues, the MAGEA3 gene is typically silent. ebi.ac.uk This silencing is primarily maintained through epigenetic mechanisms, specifically the hypermethylation of CpG dinucleotides within the gene's promoter region. spandidos-publications.comnih.govnih.gov This high level of methylation prevents the binding of transcription factors, thereby inhibiting gene expression. nih.gov

In contrast, a hallmark of many cancer cells is the aberrant expression of MAGEA3. researcher.lifenih.gov This is often a result of widespread DNA demethylation, a common epigenetic alteration in advanced cancers, which leads to the promoter region of MAGEA3 becoming hypomethylated. nih.govfrontiersin.org This state allows for the initiation of transcription. nih.govnih.gov Studies have shown that treatment with demethylating agents can induce or increase MAGEA3 expression in tumor cells. cancerindex.org

Beyond methylation, MAGE-A3's expression and function are regulated by protein-protein interactions. MAGE-A3 is known to form a complex with the E3 ubiquitin ligase TRIM28 (also known as KAP1). nih.govcellsignal.comnih.gov This MAGE-A3-TRIM28 complex can then target other proteins, such as the tumor suppressor p53, for degradation by the proteasome. nih.govnih.govuniprot.org By promoting the degradation of p53, MAGE-A3 can suppress p53-mediated transcriptional activity, thereby inhibiting apoptosis and promoting cell cycle progression. nih.govnih.govplos.org MAGE-A3 has also been shown to interact with the transcription factor STAT1, potentially altering cytokine secretion and allowing tumors to evade immune detection. nih.govresearchgate.net

Comparative Analysis of MAGE-A3 with other MAGE Family Members and Epitopes

The MAGE-A family consists of 12 highly homologous genes (MAGEA1 to MAGEA12). wikipedia.orgfrontiersin.org The proteins encoded by these genes share significant sequence identity, ranging from 50% to 80%. wikipedia.orgnih.gov This similarity is most pronounced in a conserved region of about 170-200 amino acids known as the MAGE Homology Domain (MHD). nih.govatlasgeneticsoncology.orgebi.ac.ukmdpi.com The MHD is a defining feature of the entire MAGE superfamily and is crucial for mediating protein-protein interactions. researcher.lifemdpi.comresearchgate.net

MAGE-A3 shares a particularly high degree of identity with certain family members. For example, the MAGE-A3 protein is reported to be 95% identical to MAGE-A6 and 85% identical to MAGE-A2. atlasgeneticsoncology.org This high homology suggests a potential for overlapping functions and immunological recognition.

An antigenic determinant, or epitope, is the specific portion of an antigen that is recognized by the immune system. For MAGE-A3, a key epitope is the nonapeptide (a peptide of nine amino acids) located at positions 168-176 of the protein sequence. medchemexpress.comjpt.com This specific peptide, with the amino acid sequence EVDPIGHLY, is presented on the surface of tumor cells by the HLA-A1 molecule and is recognized by cytotoxic T lymphocytes. jpt.comoup.comcreativebiolabs.net

MAGE-A Family Member Approximate Protein Sequence Identity to MAGE-A3 References
MAGE-A695% atlasgeneticsoncology.org
MAGE-A285% atlasgeneticsoncology.org
Other MAGE-A Members50-80% wikipedia.orgnih.gov

The high sequence homology among MAGE-A family members raises the possibility of immunological cross-recognition. This phenomenon occurs when T-cells trained to recognize an epitope from one protein can also recognize and react to a similar epitope from a different but related protein. vaxon-biotech.euaai.org

Research has demonstrated that this cross-recognition occurs among MAGE-A epitopes. CTLs stimulated with a specific peptide from one MAGE-A protein have been shown to lyse target cells expressing other MAGE-A family members. researchgate.netbmbreports.org For example, a heteroclitic peptide designed based on a shared MAGE-A sequence was able to stimulate CTLs that recognized cells expressing MAGE-A1, -A2, -A3, -A4, -A6, -A10, and -A12. vaxon-biotech.euaai.org This suggests that the immune response can be broad, targeting multiple MAGE-A proteins simultaneously. bmbreports.org

However, the potential for an effective immune response is not solely dependent on the presence of the gene. The actual processing of the protein and the expression level of the specific peptide-MHC complex on the tumor cell surface are critical. nih.gov Studies have shown that even if a tumor expresses the MAGEA3 gene, the density of a specific epitope, such as MAGE-3 (168-176), on the cell surface might be too low for efficient recognition and killing by specific CTLs in some cases. nih.gov Therefore, while the potential for cross-recognition is high due to sequence homology, the efficacy of this recognition in a biological context depends on the levels of antigen presentation.

Antigen Processing and Major Histocompatibility Complex Class I Presentation of Mage A3 168 176

Proteasomal Degradation Pathways of MAGE-A3 Protein

The initial step in generating the MAGE-A3 (168-176) epitope is the degradation of the parent MAGE-A3 protein by the ubiquitin-proteasome system. Proteins targeted for degradation are first tagged with polyubiquitin (B1169507) chains, which marks them for recognition and degradation by the 26S proteasome. This complex breaks down the protein into smaller peptide fragments, which are then released into the cytosol. For MAGE-A3, this degradation is a regulated process, with studies identifying the CRL4-DCAF12 E3 ubiquitin ligase as a key player in mediating its turnover.

Constitutive Proteasome versus Immunoproteasome Activities

The proteasome exists in several forms, primarily the constitutive proteasome (c20S), present in most cells, and the immunoproteasome (i20S), which is predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory cytokines like IFN-γ. The immunoproteasome has different catalytic subunits (β1i, β2i, and β5i) compared to the constitutive proteasome (β1, β2, and β5), leading to altered cleavage preferences.

The generation of specific MAGE-A3 epitopes can be highly dependent on the type of proteasome present in the cell. Research has shown that some antigenic peptides are produced more efficiently by one type of proteasome over the other. Furthermore, "intermediate" or "hybrid" proteasomes, containing a mix of constitutive and immuno-subunits, also exist and contribute to the diversity of the peptide repertoire. These intermediate proteasomes have been identified in various tissues and tumor cells and are responsible for producing unique tumor antigens, including certain MAGE-A3 peptides. mdpi.comtorvergata.it For example, the MAGE-A3(271–279) peptide is exclusively processed by an intermediate proteasome containing the β5i subunit. mdpi.comtorvergata.it In contrast, other peptides, like MAGE-A3(114–122), are produced with equal efficiency by both immunoproteasomes and intermediate proteasomes. mdpi.comtorvergata.it This differential processing highlights how the proteasome content within a tumor cell can shape the antigenic landscape it presents to the immune system.

Table 1: Proteasome Subtypes and MAGE-A3 Epitope Generation
Proteasome SubtypeKey Catalytic SubunitsEffect on MAGE-A3 Epitope GenerationReference
Constitutive Proteasome (c20S)β1, β2, β5Contributes to general MAGE-A3 degradation; may destroy certain epitopes while generating others. mdpi.com
Immunoproteasome (i20S)β1i, β2i, β5iEfficiently produces certain MAGE-A3 epitopes (e.g., MAGE-A3 114–122). mdpi.com
Intermediate Proteasome (β5i)β1, β2, β5iExclusively produces specific epitopes like MAGE-A3 (271–279). mdpi.comtorvergata.it
Intermediate Proteasome (β1i-β5i)β1i, β2, β5iGenerates a distinct set of peptides, contributing to the diversity of the MAGE antigen repertoire. torvergata.it

Role of Peptide Trimming Enzymes in Epitope Generation

Following proteasomal cleavage, the resulting peptides may be longer than the optimal 8-10 amino acids required for MHC class I binding. These precursors can be further trimmed by cytosolic peptidases. However, specific studies on the MAGE-A3 (168-176) epitope have indicated that not all trimming enzymes are involved in its generation. Research has excluded a role for tripeptidyl peptidase II (TPPII) in the processing of MAGE-A3 (168-176). researchgate.net This finding suggests a degree of specificity in the downstream processing pathways for different antigenic peptides.

Transporter Associated with Antigen Processing (TAP) Mediated Peptide Translocation

Peptides generated in the cytosol must be transported into the endoplasmic reticulum (ER) to be loaded onto MHC class I molecules. This critical step is mediated by the Transporter Associated with Antigen Processing (TAP). The TAP complex is a heterodimer embedded in the ER membrane that actively transports peptides from the cytosol into the ER lumen in an ATP-dependent manner.

TAP Affinity and Transport Efficiency for MAGE-A3 (168-176)

The TAP transporter exhibits some sequence and length preference, generally favoring peptides between 8 and 16 amino acids long with hydrophobic or basic residues at the C-terminus. The precursor peptides of the MAGE-A3 (168-176) epitope, generated by the proteasome, must be translocated by TAP to enter the ER. While this is an essential step in the standard antigen presentation pathway, specific quantitative data on the binding affinity or transport efficiency of MAGE-A3 (168-176) precursors for the TAP complex are not extensively detailed in the available scientific literature. The importance of TAP in this process is underscored by experimental systems that use "minigenes" to express the peptide directly in the ER, thereby bypassing the need for proteasomal processing and TAP transport. aacrjournals.org Some antigen processing can occur via TAP-independent pathways, such as autophagy, but the conventional pathway for MAGE-A3 presentation relies on TAP-mediated translocation. mdpi.comnih.gov

Major Histocompatibility Complex (MHC) Class I Loading Complex Assembly

Inside the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin (β2m) to form a heterodimer. This complex is unstable and requires the binding of a high-affinity peptide to fold correctly and be transported to the cell surface. The loading of this peptide is a highly orchestrated process facilitated by a multi-protein assembly known as the peptide-loading complex (PLC).

Involvement of Tapasin and other Chaperone Proteins

The PLC is composed of several key chaperone proteins that ensure the efficient loading of optimal peptides onto MHC class I molecules. The central component of this complex is tapasin, a transmembrane protein that acts as a physical bridge, linking the TAP transporter to the MHC class I heterodimer. nih.gov This proximity ensures that the MHC class I molecule has ready access to the pool of peptides being imported into the ER.

Other essential chaperones include calreticulin, a lectin-like chaperone that binds to the glycan on the MHC class I heavy chain, and ERp57, a thiol oxidoreductase that plays a role in disulfide bond formation and stabilizes the interaction between tapasin and the MHC class I molecule. Tapasin plays a crucial role beyond simply linking components; it actively edits the peptide repertoire. nih.gov It stabilizes the peptide-receptive, "open" conformation of the MHC class I molecule and facilitates the exchange of low-affinity peptides for high-affinity ones. nih.gov The presentation of the MAGE-A3 (168-176) peptide is dependent on this machinery, which ensures that the peptide is stably loaded onto the HLA-A*01:01 molecule before the entire complex is released from the PLC and transported to the cell surface for presentation to T cells. nih.govnih.govnih.gov

Table 2: Components of the MHC Class I Peptide-Loading Complex (PLC)
ComponentFunction in MAGE-A3 (168-176) PresentationReference
MHC Class I (Heavy Chain and β2m)Binds the MAGE-A3 (168-176) peptide for presentation on the cell surface. nih.gov
TapasinBridges MHC-I to TAP, stabilizes the peptide-receptive state of MHC-I, and facilitates loading of high-affinity peptides like MAGE-A3 (168-176). nih.govnih.gov
TAPTransports precursor peptides of MAGE-A3 (168-176) from the cytosol into the ER. aacrjournals.orgresearchgate.net
CalreticulinChaperone that binds to the MHC-I heavy chain, aiding in proper folding and retention within the PLC. nih.gov
ERp57Thiol oxidoreductase that catalyzes disulfide bond formation and stabilizes the PLC. nih.gov

Natural Processing and Presentation of MAGE-A3 (168-176) in Tumor Cells

The intracellular processing of the MAGE-A3 protein to generate the specific nonapeptide MAGE-A3 (168-176) and its subsequent presentation by Major Histocompatibility Complex (MHC) Class I molecules on the surface of tumor cells is a critical step for its recognition by cytotoxic T lymphocytes (CTLs). Research into this pathway has revealed a nuanced mechanism that deviates from the canonical proteasome-dependent antigen processing pathway for many other tumor antigens.

Studies have demonstrated that the generation of the MAGE-A3 (168-176) epitope, which is presented by the HLA-A1 molecule, is a proteasome-independent process. nih.gov Instead, the cytosolic metallopeptidase, insulin-degrading enzyme (IDE), has been identified as the key enzyme responsible for producing this specific antigenic peptide. nih.govencyclopedia.pubnih.gov

Experimental evidence has shown that the degradation of the full-length MAGE-A3 protein within tumor cells can occur via two parallel pathways. One pathway involves the well-established proteasome system, while the other utilizes IDE. nih.gov However, these two pathways appear to generate different sets of antigenic peptides. For the specific MAGE-A3 (168-176) epitope, the IDE-mediated pathway is predominant. nih.govencyclopedia.pub

Several key findings support the central role of IDE in the natural processing of MAGE-A3 (168-176):

Inhibition of Metallopeptidases: Treatment of MAGE-A3-expressing tumor cells with inhibitors of metallopeptidases led to a significant reduction in their recognition by CTLs specific for the MAGE-A3 (168-176) peptide. nih.gov

IDE Silencing: The use of small interfering RNA (siRNA) to silence the expression of IDE in tumor cells also resulted in decreased recognition by these specific CTLs. nih.gov

In Vitro Digestion: Experiments using recombinant human IDE demonstrated its capacity to directly process the MAGE-A3 protein and generate the correct MAGE-A3 (168-176) peptide. encyclopedia.pubnih.gov

These findings indicate that within the cytosol of a tumor cell, the MAGE-A3 protein is a substrate for both the proteasome and IDE. While the proteasome degrades a fraction of MAGE-A3 proteins, likely generating other antigenic peptides, IDE is responsible for the specific cleavage that produces the MAGE-A3 (168-176) epitope. nih.gov Once generated, this peptide is transported into the endoplasmic reticulum, where it binds to HLA-A1 molecules and is then shuttled to the cell surface for presentation to the immune system.

The reliance on a proteasome-independent pathway for the generation of this particular epitope has significant implications for immunotherapy, as the expression and activity of IDE in tumor cells could influence the level of antigen presentation and, consequently, the effectiveness of T-cell-based cancer therapies targeting this antigen.

Research Findings on MAGE-A3 (168-176) Processing

Experimental ApproachKey FindingImplication for Antigen ProcessingReference
Metallopeptidase Inhibition Reduced recognition of tumor cells by MAGE-A3 (168-176)-specific CTLs.Suggests a crucial role for metallopeptidases in the generation of the epitope. nih.gov
IDE Silencing (siRNA) Decreased recognition of tumor cells by MAGE-A3 (168-176)-specific CTLs.Directly implicates insulin-degrading enzyme (IDE) in the processing pathway. nih.gov
Combined Proteasome and Metallopeptidase Inhibition Further stabilization of the MAGE-A3 protein compared to single inhibition.Confirms the existence of two parallel degradation pathways (proteasome and IDE) for the MAGE-A3 protein. nih.gov
In Vitro Digestion with Recombinant IDE Successful generation of the MAGE-A3 (168-176) peptide from the MAGE-A3 protein.Demonstrates the direct enzymatic capability of IDE to produce the correct antigenic peptide. encyclopedia.pubnih.gov

Mhc Class I Hla A1 Binding and Peptide Mhc Stability

Peptide-MHC Binding Affinity and Kinetics for HLA-A1:MAGE-A3 (168-176) Complex

The binding of the MAGE-A3 (168-176) peptide to HLA-A1 is a prerequisite for T-cell recognition. Studies have quantified this interaction, revealing important insights into the stability of the complex. An affinity-enhanced T-cell receptor (TCR), engineered for therapeutic use, demonstrated a binding affinity (KD) of 58 pM for the MAGE-A3 (168-176) peptide presented by HLA-A1. cardiff.ac.uk Another engineered soluble high-affinity TCR, known as MAG-IC3, exhibited a binding affinity of 7.1 nM for the A1-MAGE-A3 complex. nih.gov

Bifunctional proteins incorporating a MAGE-A3-directed TCR have also been assessed for their binding capabilities. These constructs bound to HLA-A1 positive cells loaded with the MAGE-A3 (168-176) peptide with nearly identical EC50 values, indicating strong and specific binding to the peptide-MHC complex on the cell surface. bmj.comresearchgate.net

MoleculeBinding ParameterValueReference
Affinity-enhanced TCRKD58 pM cardiff.ac.uk
MAG-IC3 TCRKD7.1 nM nih.gov
MAG-IC3 TCRHalf-life25 mins nih.gov
Bifunctional Proteins (TCR-based)EC50Near identical for different formats bmj.com

KD: Dissociation Constant; EC50: Half-maximal effective concentration. This table presents a summary of the binding affinity and kinetic data for the interaction between various T-cell receptors and the HLA-A1:MAGE-A3 (168-176) complex.

Structural Basis of MAGE-A3 (168-176) Interaction with HLA-A1 Allele

The structural interaction between the MAGE-A3 (168-176) peptide and the HLA-A1 molecule has been elucidated through molecular modeling and crystallographic studies, highlighting the key residues that govern this specific binding.

Identification of Key Anchoring Residues (e.g., Asp-170, Tyr-176)

Computer modeling of the HLA-A1:MAGE-A3 (168-176) complex has identified crucial anchoring residues within the peptide. researchgate.net The main anchoring is facilitated by the binding of the Asp-170 side chain into the D pocket of the HLA-A1 molecule and the Tyr-176 side chain into the F pocket. researchgate.net A pivotal residue in the HLA-A1 molecule, Arg-114, plays a dual role in securing the peptide. It forms a salt bridge with the peptide's Asp-170 and a hydrogen bond with the phenol (B47542) group of the peptide's Tyr-176. researchgate.net

Molecular Modeling and Dynamics Simulations of Peptide-MHC Complexes

Molecular modeling has been instrumental in visualizing the interaction between MAGE-A3 (168-176) and HLA-A1. These models depict the peptide situated within the binding groove of the HLA-A1 molecule. researchgate.net The Arg-114 residue of HLA-A1 is shown to be centrally involved in the binding, interacting with both Asp-170 and Tyr-176 of the peptide. researchgate.net Furthermore, Arg-114 of HLA-A1 also forms a hydrogen bond with the carboxyl group of another HLA-A1 residue, Asp-116. researchgate.net

Conformational Stability of HLA-A1:MAGE-A3 (168-176) Complexes

The stability of the peptide-MHC complex is a critical factor for effective T-cell activation. While direct quantitative data on the conformational stability of the HLA-A1:MAGE-A3 (168-176) complex is not extensively detailed in the provided search results, the high binding affinity and the specific interactions observed through molecular modeling suggest a stable complex. cardiff.ac.uknih.govresearchgate.net The formation of salt bridges and hydrogen bonds between the peptide and the HLA-A1 molecule contributes to this stability. researchgate.net

Allele Specificity and Promiscuity of MAGE-A3 (168-176) Epitope (e.g., HLA-A1, HLA-B35, HLA-A29)

The MAGE-A3 (168-176) epitope is not exclusively presented by HLA-A1. Research has shown that this peptide can also be presented by other HLA alleles, a phenomenon known as promiscuity. The MAGE-A3 protein contains epitopes that can bind to various HLA class I molecules, including HLA-A1, HLA-A2, and HLA-B44. nih.gov Specifically, the MAGE-A3 (168-176) peptide has been noted to be presented in the context of HLA-B35. aacrjournals.orgunil.ch In fact, CTL clones recognizing MAGE-A3 (168-176) on HLA-B35 have been shown to have a high functional avidity. aacrjournals.org

Computer modeling has also been used to compare the binding of MAGE-3 peptides to HLA-A1, HLA-A29, and HLA-B44. researchgate.net While the primary focus of the modeling for HLA-A1 was on the 168-176 peptide, the study also modeled the HLA-A29-MAGE-3 peptide 168–176 complex. researchgate.net This suggests that HLA-A29 is another potential presenting allele for this epitope.

HLA AlleleBinding of MAGE-A3 (168-176)Reference
HLA-A1Primary presenting allele aacrjournals.org
HLA-B35Confirmed presentation aacrjournals.orgunil.ch
HLA-A29Modeled interaction researchgate.net
HLA-B44MAGE-A3 epitopes presented, specific peptide not detailed nih.gov

This table summarizes the known and potential HLA alleles that can present the MAGE-A3 (168-176) epitope.

T Cell Receptor Tcr Recognition and Cd8+ T Cell Activation by Mage A3 168 176 Epitope

TCR Repertoire and Specificity against HLA-A1:MAGE-A3 (168-176)

The human T-cell repertoire contains a diverse array of TCRs capable of recognizing the HLA-A1:MAGE-A3 (168-176) complex. Studies have shown that even in non-cancerous individuals, there is a baseline frequency of T-cell precursors specific for this epitope, estimated to be around 4 x 10⁻⁷ of CD8+ T-cells. pnas.org The repertoire of these precursor T-cells is highly diverse, with estimates suggesting it could comprise over 100 different clonotypes in a single individual. pnas.org This diversity is crucial for mounting an effective immune response.

Following vaccination with MAGE-A3 antigens, an expansion of specific T-cell clonotypes is observed. pnas.orgaai.org For instance, in melanoma patients vaccinated with a recombinant virus encoding the MAGE-A3 antigen, a correlation was found between tumor regression and the presence of dominant anti-MAGE-A3.A1 CTL clonotypes. pnas.org The specificity of these TCRs is directed towards the unique conformation of the MAGE-A3 (168-176) peptide when presented by the HLA-A1 molecule. google.comnih.gov However, the levels of cell surface expression of some transduced TCRs recognizing this complex could not be quantified due to a lack of detectable staining with a specific MAGE-A3:168–176 HLA-A*01 tetramer. nih.gov

Molecular Basis of TCR-MHC-Peptide Interaction

The interaction between the TCR, the MAGE-A3 (168-176) peptide, and the HLA-A1 molecule is a highly specific molecular event. The TCR's complementarity-determining regions (CDRs) make direct contact with both the peptide and the MHC molecule. cardiff.ac.uk The CDR3 loops, in particular, play a crucial role in recognizing the peptide, while other CDR loops primarily interact with the HLA surface. cardiff.ac.uk

Structural studies have provided insights into this trimolecular complex. The MAGE-A3 peptide (EVDPIGHLY) shares sequence similarity with other self-peptides, such as a peptide from the Titin protein (ESDPIVAQY). mdpi.com This molecular mimicry can lead to cross-reactivity, where a TCR intended to target the MAGE-A3 peptide also recognizes the Titin peptide, which has been implicated in fatal cardiac toxicity in clinical trials involving affinity-enhanced TCRs. mdpi.combiorxiv.org

Functional Avidity of MAGE-A3 (168-176) Specific TCRs

Studies have identified TCRs with varying functional avidities for the MAGE-A3 (168-176) epitope. For example, a comparison of two TCRs, A10 and 13–18, revealed that T-cells transduced with the A10 TCR exhibited higher functional avidity. nih.gov These cells were able to recognize target cells pulsed with a 10-fold lower concentration of the MAGE-A3 peptide compared to cells transduced with the 13–18 TCR. nih.gov Interestingly, some studies have reported that CTL clones derived from vaccinated patients who showed tumor regression had surprisingly low functional avidities, suggesting that high avidity may not always be a prerequisite for triggering tumor rejection. aacrjournals.org

Table 1: Comparison of Functional Avidity of MAGE-A3 Specific TCRs

TCR Clone Target Cell Peptide Concentration for Recognition Inferred Functional Avidity Reference
A10 0.5 nM High nih.gov
13-18 >5.0 nM Low nih.gov

Impact of TCR Affinity and Kinetics on T-Cell Responsiveness

TCR affinity, the binding strength of a single TCR to its peptide-MHC ligand, and the kinetics of this interaction (on- and off-rates) are key factors influencing T-cell responsiveness. Generally, a minimal threshold of TCR–pMHC binding is necessary for T-cell activation. frontiersin.org Within the natural affinity range, higher TCR affinity and slower off-rates often correlate with improved T-cell responses. frontiersin.orgnih.gov

However, engineering TCRs for supraphysiological affinities can have detrimental effects. While affinity-enhanced TCRs can exhibit potent anti-tumor activity, they also carry a risk of impaired T-cell function and increased cross-reactivity with self-antigens, potentially leading to severe off-target toxicities. frontiersin.orgnih.gov A notable example is an affinity-enhanced TCR targeting the HLA-A1/MAGE-A3 complex, which led to fatal cardiotoxicity due to cross-reactivity with a similar peptide from the Titin protein. frontiersin.orgnih.govfrontiersin.org This highlights the importance of an optimal affinity window for therapeutic TCRs.

Signal Transduction Pathways in CD8+ T-Cell Activation

The binding of a TCR to the MAGE-A3 (168-176)-HLA-A1 complex initiates a cascade of intracellular signaling events, leading to CD8+ T-cell activation. This process, known as signal 1, is triggered by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex by kinases like LCK. frontiersin.orgoncotarget.com

Phosphorylated ITAMs recruit and activate other signaling molecules, such as ZAP70, which in turn phosphorylates downstream adaptors and enzymes. oncotarget.com This leads to the activation of multiple signaling pathways, including the calcium-dependent pathway and the MAPK pathway, ultimately resulting in the transcription of genes responsible for T-cell effector functions like cytokine production and proliferation. oncotarget.com Co-stimulatory signals, such as those from CD28 (signal 2), are also crucial for a fully competent T-cell activation and survival. oncotarget.comcreative-biolabs.com The overexpression of MAGE-A3 has been shown to modulate cell signal transduction pathways. scispace.com

Cytolytic T Lymphocyte (CTL) Activity Elicited by MAGE-A3 (168-176)

The MAGE-A3 (168-176) epitope is capable of eliciting potent cytotoxic T lymphocyte (CTL) activity against tumor cells. google.com CTLs that recognize this epitope can directly kill MAGE-A3-expressing, HLA-A1-positive target cells, such as melanoma cell lines. google.comnih.gov The lytic activity of these CTLs is peptide concentration-dependent. aacrjournals.org

In clinical trials, vaccination with MAGE-A3 peptides or constructs has been shown to induce CTL responses in some patients, which in some cases correlated with tumor regression. google.comaai.org For instance, CTL lines derived from patients have demonstrated the ability to lyse target cells pulsed with the MAGE-A3 (168-176) peptide at nanomolar concentrations. nih.gov Furthermore, engineered T-cells expressing TCRs specific for this epitope have been developed to redirect T-cell killing towards MAGE-A3 positive tumor cells. bmj.comresearchgate.net

Table 2: Lytic Activity of Anti-MAGE-A3.A1 CTL Clones

CTL Clone Target Cell Lysis Condition Reference
Clone 35 Autologous melanoma cells (EB81-MEL) Endogenous antigen presentation researchgate.net
Clone 103 Autologous melanoma cells (EB81-MEL) Endogenous antigen presentation researchgate.net
Clone 35 Autologous EBV-B cells Pulsed with MAGE-3.A1 peptide (2.5 µM) researchgate.net
Clone 103 Autologous EBV-B cells Pulsed with MAGE-3.A1 peptide (2.5 µM) researchgate.net

Immunogenicity of MAGE-A3 (168-176) Epitope in Pre-clinical Models and Ex Vivo Studies

The immunogenicity of the MAGE-A3 (168-176) epitope has been demonstrated in various pre-clinical and ex vivo settings. It has been included in multi-peptide cancer vaccines and has been shown to be immunogenic in humans. aacrjournals.orgnih.govresearchgate.net Vaccination with this peptide, often in combination with adjuvants, can induce detectable T-cell responses in patients. aai.orgaacrjournals.orgaacrjournals.org

Ex vivo studies using peripheral blood mononuclear cells (PBMCs) from vaccinated patients have shown the expansion of MAGE-A3 (168-176)-specific T-cells. aacrjournals.orgnih.gov For example, in a trial of a 12-peptide vaccine, the MAGE-A3 (168-176) peptide was found to be immunogenic. aacrjournals.org Similarly, vaccination with dendritic cells pulsed with this peptide led to detectable anti-MAGE-3.A1 CD8+ T-cells in the blood. aai.org These findings from pre-clinical and ex vivo studies have provided a strong rationale for the clinical development of immunotherapies targeting this epitope.

Immunological Mechanisms and Cellular Interactions Mediated by Mage A3 168 176

Role of MAGE-A3 (168-176) in Tumor Immunosurveillance

Tumor immunosurveillance is the process by which the immune system recognizes and eliminates cancerous cells. The presentation of the MAGE-A3 (168-176) peptide on the surface of tumor cells by HLA-A1 molecules is a critical event that allows the immune system to identify these cells as malignant. aacrjournals.orgnih.gov CD8+ cytotoxic T-lymphocytes with T-cell receptors (TCRs) that specifically recognize the MAGE-A3 (168-176)-HLA-A1 complex can then mount an attack.

The presence of MAGE-A3-specific CTLs has been detected in melanoma patients, indicating that this antigen is naturally immunogenic and can induce an anti-tumor immune response. plos.org The recognition of this peptide by CTLs can lead to the direct lysis of tumor cells, representing a fundamental mechanism of immune control over cancer progression. nih.gov Furthermore, studies have shown that vaccination with this peptide can induce tumor regressions in some patients, highlighting its importance in active immunotherapy strategies. researchgate.netaai.org The frequency of these specific CTLs in the blood of patients can be low, but they may be more concentrated within the tumor itself. aai.org

Cross-Presentation of MAGE-A3 (168-176) by Antigen-Presenting Cells

For a robust and durable anti-tumor T-cell response, the initial priming of naive T-cells is essential. This is primarily carried out by professional antigen-presenting cells (APCs), such as dendritic cells (DCs), through a process called cross-presentation. aai.org DCs can acquire the MAGE-A3 protein from apoptotic or necrotic tumor cells. google.com

Once internalized, the MAGE-A3 protein is processed, and the MAGE-A3 (168-176) peptide is loaded onto HLA-A1 molecules. aai.org These antigen-loaded DCs then migrate to lymph nodes to present the peptide to naive CD8+ T-cells. This interaction, along with co-stimulatory signals from the DCs, leads to the activation and expansion of MAGE-A3 (168-176)-specific CTLs. google.com Studies have demonstrated that DCs pulsed with the MAGE-A3 (168-176) peptide can effectively stimulate CTL responses in vitro and have been used in clinical vaccination protocols. researchgate.netaai.org Efficient presentation by DCs is crucial, and research has shown that strategies to enhance this, such as electroporating DCs with mRNA encoding the antigen, can lead to a high and long-lasting T-cell stimulatory capacity. nih.gov

Mechanisms of Immune Evasion Related to MAGE-A3 Antigenicity

Tumors can develop mechanisms to escape immune recognition, even when they express immunogenic antigens like MAGE-A3. These strategies can directly interfere with the antigenicity of the MAGE-A3 (168-176) peptide.

A primary evasion tactic is the downregulation or loss of HLA class I molecules on the tumor cell surface. researchgate.net Without the HLA-A1 presenting molecule, the MAGE-A3 peptide cannot be displayed to CTLs, rendering the tumor cell invisible to this arm of the immune system. Additionally, tumors can impair the antigen processing machinery. MAGE-A3 expression itself has been linked to the repression of genes involved in antigen processing and presentation, such as the Transporter associated with Antigen Processing (TAP). researchgate.netmedsci.org Silencing MAGEA3 has been shown to upregulate genes like TAP1, TAP2, and HLA-B, suggesting that MAGE-A3 actively suppresses the pathway required for its own presentation. medsci.org Another possibility is the outgrowth of tumor cell variants that have lost MAGE-A3 expression, a phenomenon observed in mouse models where tumors relapse with MAGE-A3-negative cells following immunotherapy. plos.org

Table 1: Research Findings on Immune Evasion Mechanisms

Evasion Mechanism Key Research Finding Reference
HLA Downregulation Loss of HLA molecules prevents peptide presentation, making tumors invisible to CTLs. researchgate.net
Antigen Processing Inhibition MAGE-A3 expression is associated with the repression of genes essential for antigen processing and presentation, such as TAP1 and TAP2. researchgate.netmedsci.org
Antigen Loss Tumors can evolve to lose the expression of the MAGE-A3 antigen, leading to immune escape and relapse. plos.org
STAT1 Interaction MAGE-A3 interacts with the transcription factor STAT1, which may alter cytokine secretion and impede immune cell responses. researchgate.netmedsci.org

Influence of the Tumor Microenvironment on MAGE-A3 (168-176) Specific T-Cell Function

The tumor microenvironment (TME) is a complex ecosystem that often becomes immunosuppressive, thereby hampering the effectiveness of anti-tumor T-cells. The function of MAGE-A3 (168-176)-specific CTLs can be significantly impaired by factors within the TME.

The presence of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), is a major hurdle. nih.gov MDSCs can produce cytokines like transforming growth factor-beta (TGF-β), which has been shown to increase the expression of the inhibitory receptor PD-1 on T-cells. nih.gov High expression of PD-1 on MAGE-A3-specific CD8+ T-cells is associated with their dysfunction. nih.gov Blocking both TGF-β and the PD-1/PD-L1 pathway has been shown to synergistically enhance the function of MAGE-A3-specific CTLs in esophageal squamous cell carcinoma. nih.govresearchgate.net

Table 2: Table of Compounds

Compound Name
CTLA-4
Interleukin-10 (IL-10)
Interleukin-1β (IL-1β)
Interleukin-4 (IL-4)
Interleukin-6 (IL-6)
MAGE-A3 (168-176)
PD-1
PD-L1
Prostaglandin E2 (PGE2)
Tetanus toxoid
Transforming growth factor-beta (TGF-β)

Pre Clinical Immunotherapeutic Modality Development Targeting Mage A3 168 176

Peptide-Based Vaccine Design and Evaluation in Animal Models

Peptide-based vaccines aim to directly stimulate an immune response against the MAGE-A3 (168-176) epitope. In animal models, these vaccines are often combined with powerful adjuvants to enhance their immunogenicity.

One study investigated the use of a recombinant MAGE-A3 protein (recMAGE-A3) combined with different immunostimulants in mice. plos.org The combination of recMAGE-A3 with the adjuvant AS15 was found to be highly effective in inducing a protective immune response against a challenge with MAGE-A3-expressing tumor cells. plos.org This protective effect was demonstrated to be long-lasting, with the ability to eliminate tumor cells several months after the final immunization. plos.org The key immune components responsible for this anti-tumor effect were identified as CD4+ T cells and natural killer (NK) cells, with interferon-gamma (IFN-γ) playing a crucial role as an effector molecule. plos.org

Another approach involved vaccinating metastatic melanoma patients with the MAGE-A3 (168-176) peptide. aai.org This strategy led to the induction of CD8+ T cells specific to this epitope in some patients. aai.org

Table 1: Pre-clinical Peptide-Based Vaccine Studies Targeting MAGE-A3

Vaccine CompositionAnimal Model/Study PopulationKey Findings
Recombinant MAGE-A3 protein + AS15 adjuvantMiceInduced long-lasting anti-tumor immunity mediated by CD4+ T cells and NK cells, with IFN-γ as a key effector molecule. plos.org
MAGE-A3 (168-176) peptideMetastatic melanoma patientsInduced MAGE-A3 (168-176)-specific CD8+ T cells. aai.org

Dendritic Cell-Based Immunotherapy Approaches using MAGE-A3 (168-176) Pulsed Cells (e.g., Exosomes)

Dendritic cells (DCs) are potent antigen-presenting cells that can be harnessed to initiate and amplify anti-tumor immune responses. In pre-clinical and early clinical settings, DCs have been loaded, or "pulsed," with the MAGE-A3 (168-176) peptide to direct the immune system against tumors expressing this antigen.

One strategy involves the use of exosomes, which are nanometer-sized vesicles released by cells, including DCs. These exosomes can carry functional MHC/peptide complexes. In a phase I clinical trial involving patients with metastatic melanoma, autologous DC-derived exosomes were pulsed with MAGE-3 peptides, including MAGE-A3 (168-176). nih.govresearchgate.net This approach was found to be feasible and safe, with the goal of monitoring T-cell responses and clinical outcomes. nih.govresearchgate.net The direct loading of the MAGE-A3 (168-176) peptide onto the exosomes was a key part of the process. nih.govresearchgate.net

In another study, melanoma patients were vaccinated with autologous dendritic cells pulsed with the MAGE-A3 (168-176) peptide. aai.org This led to clinical responses in some patients, and interestingly, a high frequency of T-cell clones specific for another MAGE family member, MAGE-C2, was found at the tumor sites after vaccination. aai.org This suggests that vaccination against one MAGE antigen may lead to epitope spreading, where the immune response broadens to recognize other tumor antigens.

Table 2: Dendritic Cell-Based Immunotherapy Studies Targeting MAGE-A3 (168-176)

Immunotherapy ApproachStudy PopulationKey Findings
Autologous DC-derived exosomes pulsed with MAGE-A3 (168-176) peptideMetastatic melanoma patientsFeasible and safe for immunization. nih.govresearchgate.net
Autologous dendritic cells pulsed with MAGE-A3 (168-176) peptideMelanoma patientsInduced clinical responses and was associated with an increased frequency of MAGE-C2 specific T-cells at the tumor site. aai.org

Viral Vector-Mediated Gene Delivery of MAGE-A3 for Immunization (e.g., Maraba virus, Canarypox virus)

Viral vectors offer an efficient means of delivering the genetic code for tumor antigens like MAGE-A3 directly to host cells, prompting the host's own cellular machinery to produce the antigen and stimulate an immune response.

A notable pre-clinical study evaluated a prime-boost vaccination strategy in non-human primates using a replication-deficient adenoviral vector (Ad-MAGEA3) followed by the oncolytic Maraba virus (MG1-MAGEA3), both expressing human MAGE-A3. nih.govtandfonline.comnih.gov This approach was well-tolerated and induced robust and persistent CD4+ and CD8+ T-cell responses specific to multiple MAGE-A3 epitopes. nih.govtandfonline.comnih.gov Furthermore, the vaccination strategy also led to the production of MAGE-A3-specific antibodies, demonstrating a multi-faceted immune engagement. nih.govtandfonline.comnih.gov The Maraba virus is an oncolytic virus, meaning it can selectively replicate in and kill cancer cells, adding another layer to its therapeutic potential. cancer.govmycancergenome.org

The Canarypox virus (ALVAC) has also been used as a vector to deliver MAGE antigens. In a study involving metastatic melanoma patients, vaccination with a recombinant ALVAC virus containing a minigene encoding the MAGE-A3 (168-176) peptide resulted in monoclonal anti-MAGE-3.A1 CTL responses in patients who exhibited tumor regression. aai.orgnih.gov This suggests that even low-level CTL responses induced by the vaccine can initiate a clinically significant anti-tumor effect. nih.govaai.org

Table 3: Viral Vector-Based Immunization Studies Targeting MAGE-A3

Viral VectorStudy Population/Animal ModelKey Findings
Adenovirus (prime) and Maraba virus (boost) expressing MAGE-A3Non-human primatesInduced strong and lasting CD4+ and CD8+ T-cell responses, as well as antibody responses, against MAGE-A3. nih.govtandfonline.comnih.gov
Canarypox virus (ALVAC) expressing MAGE-A3 (168-176)Metastatic melanoma patientsGenerated monoclonal CTL responses in patients with tumor regression. aai.orgnih.gov

Adoptive T-Cell Therapy Strategies (e.g., TCR Gene Engineering)

Adoptive T-cell therapy (ACT) involves isolating, modifying, and expanding a patient's own T-cells to enhance their tumor-fighting capabilities before reinfusing them. A key strategy in ACT for MAGE-A3 expressing tumors is the genetic engineering of T-cells to express a T-cell receptor (TCR) that specifically recognizes the MAGE-A3 (168-176) epitope presented on cancer cells. cgtlive.comnih.gov

Pre-clinical research has focused on isolating and characterizing TCRs with high affinity and specificity for the MAGE-A3 (168-176) peptide. cardiff.ac.uk These engineered T-cells have the potential to recognize and kill tumor cells that present this specific peptide. cgtlive.com One approach involves modifying CD4+ T-cells with a viral vector that carries the gene for a TCR that recognizes MAGE-A3. cgtlive.com

Strategies for Enhancing TCR Affinity and Specificity

A significant area of pre-clinical development is the enhancement of TCR affinity and specificity for the MAGE-A3 (168-176) target. The natural affinity of TCRs for tumor-associated self-antigens can be low. cardiff.ac.uk Techniques like phage display have been used to engineer TCRs with substantially increased affinity for the MAGE-A3 (168-176) peptide-MHC complex. cardiff.ac.ukresearchgate.net This process involves creating libraries of TCR variants with mutations in their complementarity-determining regions (CDRs) and selecting for those with improved binding characteristics. cardiff.ac.uk

However, enhancing affinity must be carefully balanced with maintaining specificity to avoid off-target toxicities. In some instances, high-affinity TCRs engineered to target MAGE-A3 (168-176) have shown cross-reactivity with other, unrelated peptides, such as a peptide from the protein titin, which is expressed in cardiac muscle. nih.govbiorxiv.org This highlights the critical need for thorough pre-clinical screening of engineered TCRs to ensure their safety. nih.gov

Table 4: Adoptive T-Cell Therapy and TCR Engineering for MAGE-A3 (168-176)

StrategyKey FocusFindings and Challenges
TCR Gene EngineeringExpressing a MAGE-A3 (168-176) specific TCR in patient T-cells. cgtlive.comShows promise for targeting solid tumors. cgtlive.com
Enhancing TCR AffinityUsing techniques like phage display to increase the binding strength of the TCR to the MAGE-A3 (168-176) peptide. cardiff.ac.ukresearchgate.netCan significantly increase affinity but carries the risk of off-target cross-reactivity, as seen with the titin peptide. nih.govbiorxiv.org

Combination Immunotherapy Modalities in Pre-clinical Settings

Recognizing that a multi-pronged attack may be more effective against cancer, pre-clinical studies are exploring the combination of different immunotherapeutic modalities. The goal is to create a synergistic anti-tumor effect.

For instance, the oncolytic Maraba virus expressing MAGE-A3 (MG1-MAGEA3) is being investigated in combination with immune checkpoint inhibitors like pembrolizumab. mdpi.com The rationale is that the oncolytic virus can induce tumor cell death, releasing tumor antigens and creating an inflammatory microenvironment, while the checkpoint inhibitor can overcome the immunosuppressive signals that prevent T-cells from effectively attacking the tumor. frontiersin.org

Another combination strategy involves using a prime-boost vaccination with an adenoviral vector and the Maraba virus, both expressing MAGE-A3, to generate a robust initial immune response. tandfonline.com This could then be potentially combined with other therapies like adoptive T-cell transfer or checkpoint blockade to further enhance the anti-tumor effect. The abnormal tumor vasculature can also contribute to an immunosuppressive tumor microenvironment, and combining immunotherapy with anti-angiogenic therapies is another area of pre-clinical investigation. frontiersin.org

Advanced Research Methodologies and Techniques in Mage A3 168 176 Epitope Studies

Peptide Synthesis and Purification Techniques

The foundation of any study on the MAGE-A3 (168-176) epitope is the ability to produce a pure and reliable source of the peptide.

Solid-Phase Peptide Synthesis (SPPS): The MAGE-A3 (168-176) peptide is typically synthesized using the stepwise solid-phase method, often employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Purification and Quality Control: Following synthesis, the crude peptide is cleaved from the resin and purified. A common and effective method for purification is semi-preparative reverse-phase high-performance liquid chromatography (HPLC). nih.gov The purity of the final peptide product is then verified using analytical HPLC, with a purity of over 90% being a standard requirement for use in immunological assays. nih.gov The purified peptide is often lyophilized for stability and storage, and then reconstituted in a solvent like Dimethyl sulfoxide (B87167) (DMSO) for experimental use. nih.gov

MHC Class I Refolding Assays for Peptide Binding Assessment

A critical aspect of understanding the immunogenicity of the MAGE-A3 (168-176) epitope is its ability to bind to Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A1. aacrjournals.orgpnas.org MHC class I refolding assays are instrumental in evaluating this binding affinity.

In these in vitro assays, recombinant HLA class I heavy chains and β2-microglobulin are induced to refold around the synthetic MAGE-A3 (168-176) peptide. aacrjournals.org The efficiency of this refolding process is a direct measure of the peptide's binding affinity for the specific HLA allele. The proper conformation of the refolded peptide-MHC (pMHC) complex is often confirmed using conformation-dependent monoclonal antibodies, such as W6/32, which specifically recognize correctly folded HLA class I molecules. aacrjournals.org Studies have shown that the MAGE-A3 (168-176) peptide can efficiently induce the refolding of recombinant HLA-A1 molecules. aacrjournals.org

T-Cell Clonal Expansion and Characterization Methodologies

To study the T-cell response against the MAGE-A3 (168-176) epitope, it is often necessary to expand the rare antigen-specific T-cells from peripheral blood mononuclear cells (PBMCs).

In Vitro Stimulation: A common method involves stimulating PBMCs with the MAGE-A3 (168-176) peptide in the presence of cytokines such as Interleukin-2 (IL-2), IL-4, and IL-7. pnas.orgaai.org This process encourages the proliferation of T-cells that recognize the epitope. Autologous antigen-presenting cells (APCs), such as dendritic cells pulsed with the peptide, can also be used to stimulate and expand specific T-cell populations. nih.govfrontiersin.org

Cloning and Characterization: Following expansion, individual T-cell clones can be isolated and established. aai.org This is often achieved by seeding tetramer-positive cells at a single-cell-per-well density and stimulating their growth. aai.org These clones are then characterized for their specificity and function. The diversity of the T-cell response can be analyzed by sequencing the T-cell receptors (TCRs) of these clones. aai.org

Methodology Description Key Reagents/Components Outcome
In Vitro Stimulation Co-culture of PBMCs with the MAGE-A3 (168-176) peptide to promote the growth of specific T-cells.MAGE-A3 (168-176) peptide, IL-2, IL-4, IL-7, autologous APCs.Expansion of MAGE-A3 (168-176)-specific T-cell populations.
T-Cell Cloning Isolation and expansion of single T-cells to generate a clonal population.Tetramer-positive cells, feeder cells, stimulating peptide, cytokines.Generation of monoclonal T-cell populations for detailed analysis.
TCR Sequencing Determining the amino acid sequence of the T-cell receptor to assess clonal diversity.Cloned T-cells, PCR reagents, sequencing platform.Identification of the TCR repertoire responding to the epitope.

Immunofunctional Assays: ELISPOT and Intracellular Cytokine Staining (ICS)

To assess the functional capacity of T-cells specific for the MAGE-A3 (168-176) epitope, researchers rely on immunofunctional assays like the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS). nih.govmabtech.comcellcarta.com

ELISPOT Assay: The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at a single-cell level. nih.govimmunospot.com In the context of MAGE-A3 (168-176), T-cells are stimulated with the peptide, and the assay measures the frequency of cells producing specific cytokines, most commonly Interferon-gamma (IFN-γ) or Granzyme B. nih.gov This provides a quantitative measure of the antigen-specific T-cell response. nih.govimmunospot.com

Intracellular Cytokine Staining (ICS): ICS is a flow cytometry-based technique that allows for the simultaneous detection of cytokine production and cell surface markers. mabtech.compsu.edu After stimulation with the MAGE-A3 (168-176) peptide, T-cells are treated with a protein transport inhibitor to trap cytokines intracellularly. The cells are then stained for surface markers (like CD8) and intracellular cytokines (like IFN-γ and TNF-α). This multiparametric analysis provides information on the phenotype and polyfunctionality of the responding T-cells. mabtech.comcellcarta.com

Assay Principle Measures Advantages
ELISPOT Captures secreted cytokines on a membrane, visualized as spots.Frequency of cytokine-producing cells.High sensitivity for detecting rare cells. immunospot.com
ICS Detects intracellular cytokines using fluorescently labeled antibodies.Phenotype and cytokine profile of individual cells.Provides multi-parameter data on cell function. mabtech.compsu.edu

MHC Class I Tetramer Staining for Antigen-Specific T-Cell Detection

MHC class I tetramers are powerful reagents for the direct visualization and quantification of antigen-specific T-cells. pnas.orgaai.org

Tetramer Technology: An MHC class I tetramer consists of four identical pMHC complexes (in this case, HLA-A1 folded with the MAGE-A3 (168-176) peptide) bound to a fluorescently labeled streptavidin molecule. pnas.orgcreativebiolabs.net This multimeric structure allows for stable binding to T-cell receptors with high avidity, enabling the detection of rare antigen-specific T-cells by flow cytometry.

Application in MAGE-A3 (168-176) Studies: Researchers use HLA-A1/MAGE-A3 (168-176) tetramers to stain PBMCs from individuals, allowing for the direct enumeration and isolation of MAGE-A3 (168-176)-specific CD8+ T-cells. pnas.orgaai.org These tetramer-positive cells can then be sorted for further clonal expansion and functional characterization. aai.org However, it's noteworthy that in some instances, T-cell clones with lower avidity TCRs may not show detectable staining with a specific tetramer. nih.gov

Structural Biology Approaches (e.g., X-ray Crystallography of pMHC-TCR Complexes)

Understanding the molecular basis of T-cell recognition of the MAGE-A3 (168-176) epitope requires detailed structural information.

X-ray Crystallography: This technique is used to determine the three-dimensional structure of the trimolecular complex formed by the T-cell receptor (TCR), the MAGE-A3 (168-176) peptide, and the HLA-A1 molecule. By crystallizing this pMHC-TCR complex and analyzing the diffraction of X-rays, researchers can obtain a high-resolution atomic model of the interaction.

Insights from Structural Studies: The crystal structure of a MAGE-A3 reactive TCR in complex with the MAGE-A3 (168-176) peptide and HLA-A1 has been solved. pdbj.org This structural data provides crucial insights into the specific contacts between the TCR and the pMHC complex, explaining the basis of recognition and specificity. pdbj.org Such information is invaluable for understanding potential cross-reactivity and for the rational design of modified TCRs for therapeutic applications. pdbj.org

Bioinformatics and Immunoinformatics for Epitope Prediction and Analysis

Computational approaches play an increasingly important role in the study of T-cell epitopes like MAGE-A3 (168-176).

Epitope Prediction: Immunoinformatics tools and algorithms can be used to predict potential T-cell epitopes within an antigen's sequence based on their predicted binding affinity to various HLA alleles. uonbi.ac.kenih.gov While MAGE-A3 (168-176) is a known epitope, these tools can be used to identify other potential epitopes within the MAGE-A3 protein or to analyze the properties of the known epitope. uonbi.ac.ke

Future Research Trajectories and Unresolved Questions for Mage A3 168 176 Immunoresearch

Elucidating Mechanisms of Antigen Presentation Variability

A critical area of future inquiry is understanding the variability in how the MAGE-A3 (168-176) peptide is presented to the immune system. The expression of the MAGE-A3 protein within a tumor does not always guarantee that the 168-176 peptide will be effectively processed and displayed on the cancer cell surface by Human Leukocyte Antigen (HLA) class I molecules, specifically HLA-A1. researchgate.netaai.org Research suggests that the level of peptide expression in melanoma cells might be too low for efficient recognition by specific cytotoxic T lymphocytes (CTLs). researchgate.net

Future studies will need to investigate the entire antigen processing and presentation pathway, from the degradation of the MAGE-A3 protein by the proteasome to the loading of the resulting peptide onto HLA-A1 molecules. uu.nl This includes examining the efficiency of proteasomal cleavage sites flanking the peptide and the role of transporter associated with antigen processing (TAP) proteins in moving the peptide into the endoplasmic reticulum. mdpi.com Furthermore, the stability of the peptide-HLA-A1 complex on the cell surface is a key determinant of T-cell recognition and warrants detailed investigation. researchgate.net Understanding these variables could explain why some patients' tumors are recognized by MAGE-A3 (168-176)-specific T cells while others are not, paving the way for strategies to enhance antigen presentation.

Optimizing Immunogenicity and Overcoming Immune Evasion in Pre-clinical Contexts

Enhancing the ability of MAGE-A3 (168-176) to provoke a strong and lasting anti-tumor immune response is a primary goal for future pre-clinical research. While the peptide itself can be immunogenic, its effectiveness is often limited by the immunosuppressive tumor microenvironment. nih.gov Pre-clinical studies have shown that the choice of adjuvant, a substance that boosts the immune response to an antigen, is crucial. plos.org For instance, combining the MAGE-A3 protein with immunostimulants like AS15 has been shown to induce a potent Th1-type immune response, characterized by the production of IFN-γ and the activation of CD4+ T cells and NK cells, which are critical for tumor rejection. plos.org

Future pre-clinical models will need to focus on strategies to counteract the various immune evasion mechanisms employed by tumors. These include the downregulation of HLA molecules, the expression of inhibitory ligands like PD-L1, and the recruitment of immunosuppressive cells. mdpi.commdpi.com Investigating the combination of MAGE-A3 (168-176)-based vaccines with immune checkpoint inhibitors (ICIs) that block these inhibitory pathways is a promising avenue. mdpi.com Furthermore, exploring the use of novel delivery systems, such as nanoparticles or viral vectors, could improve the delivery of the peptide to antigen-presenting cells and enhance the resulting T-cell response. mdpi.com

Development of Novel Research Tools and Methodologies

Advancing our understanding of MAGE-A3 (168-176) immunology requires the development of more sophisticated research tools. A significant challenge has been the low affinity of naturally occurring T-cell receptors (TCRs) for this self-antigen peptide. cardiff.ac.uk To address this, researchers have employed techniques like phage display to engineer high-affinity TCRs. cardiff.ac.ukresearchgate.netresearchgate.net These engineered TCRs can be used to generate T cells for adoptive cell therapy, a treatment that involves modifying a patient's own T cells to recognize and attack their cancer. researchgate.net

Future research will likely focus on refining these TCR engineering techniques to improve not only affinity but also specificity, thereby reducing the risk of off-target toxicities. cardiff.ac.uk The development of advanced imaging techniques to visualize the interaction between T cells and tumor cells in real-time within living organisms will also be invaluable. Additionally, high-throughput screening methods are needed to identify new adjuvants and small molecules that can enhance the immunogenicity of MAGE-A3 (168-176). mdpi.com The creation of more accurate preclinical models that better mimic the human tumor microenvironment will be essential for translating research findings into clinical success. frontiersin.org

Exploring Synergistic Immunological Pathways and Combination Strategies

The future of MAGE-A3 (168-176) immunotherapy likely lies in combination strategies that target multiple immunological pathways simultaneously. The complexity of the anti-tumor immune response suggests that a single-agent approach may be insufficient to overcome the robust defenses of established tumors. nih.gov

One promising area of investigation is the combination of MAGE-A3 (168-176) vaccination with therapies that promote the maturation and function of dendritic cells (DCs), the most potent antigen-presenting cells. mdpi.com Another avenue is to combine MAGE-A3 (168-176)-targeted therapies with agents that modulate the tumor microenvironment, such as drugs that deplete regulatory T cells or myeloid-derived suppressor cells. mdpi.com Furthermore, combining MAGE-A3 (168-176) immunotherapy with other cancer treatments like chemotherapy or radiation therapy could create a synergistic effect, where the initial treatment releases tumor antigens and the subsequent immunotherapy mounts a specific attack against the remaining cancer cells. mdpi.com Preclinical studies have shown that combining MAGE-A3-based vaccines with other immunomodulating agents can lead to more robust and sustained anti-tumor responses. nih.gov

Investigation of MAGE-A3 (168-176) in Broader Immunological Landscapes

While much of the focus has been on melanoma, the MAGE-A3 antigen is expressed in a variety of other cancers, including non-small cell lung cancer, bladder cancer, and head and neck squamous cell carcinoma. researchgate.netnih.govcancerresearchhorizons.com A key future research direction is to investigate the immunological landscape of MAGE-A3 (168-176) in these different tumor types. The composition of the tumor microenvironment and the specific immune evasion mechanisms at play can vary significantly between cancers, which will likely influence the effectiveness of MAGE-A3 (168-176)-based immunotherapies. mdpi.com

Furthermore, research should explore the potential for cross-reactivity, where T cells targeting MAGE-A3 (168-176) might also recognize similar peptides from other MAGE family members or even unrelated proteins. nih.govbiorxiv.org While this can sometimes lead to unintended side effects, it could also potentially be harnessed to broaden the anti-tumor response. frontiersin.org Understanding the broader immunological context in which MAGE-A3 (168-176) is presented will be crucial for designing more effective and safer immunotherapies for a wider range of cancer patients.

Q & A

Q. How is MAGE-3 (168-176) identified and characterized in melanoma research?

Methodological Answer: MAGE-3 (168-176) is identified via gene cloning and cytolytic T lymphocyte (CTL) screening. The antigen is characterized using reverse genetics: tumor cell mRNA is transfected into HLA-matched cells, followed by CTL-mediated lysis assays to confirm antigen recognition. DNA libraries from positive transfectants are screened to isolate the encoding gene, as demonstrated in the foundational study . HLA-A1 restriction is validated using HLA-typing and peptide-pulsed target cells in cytotoxicity assays.

Q. What methodologies are standard for detecting MAGE-3 (168-176) expression in tumor samples?

Methodological Answer:

  • RT-PCR : Amplify RNA using primers specific to the MAGE-3 gene. Normalize against housekeeping genes (e.g., β-actin) to avoid false positives from low tumor purity .
  • Immunohistochemistry (IHC) : Use monoclonal antibodies against MAGE-3 protein, though cross-reactivity with other MAGE family members requires validation via Western blot .
  • Flow cytometry : For cell lines, intracellular staining with anti-MAGE-3 antibodies combined with HLA-A1 tetramers confirms co-expression .

Q. How do HLA-A1 restrictions influence the immunogenicity of MAGE-3 (168-176)?

Methodological Answer: HLA-A1’s peptide-binding groove determines antigen presentation. Researchers use in vitro binding assays (e.g., T2 cell stabilization) to quantify peptide-HLA affinity. Immunogenicity is tested by priming HLA-A1-transgenic mice or human PBMCs with the peptide and measuring IFN-γ secretion via ELISpot. Cross-recognition of HLA-A1+ melanoma lines validates clinical relevance .

Advanced Research Questions

Q. What experimental strategies address variability in MAGE-3 (168-176)-specific T cell responses across studies?

Methodological Answer:

  • Standardized protocols : Use identical CTL expansion protocols (e.g., IL-2 concentration, antigen-presenting cell ratios) to minimize technical variability .
  • Multiparametric flow cytometry : Include activation markers (CD137, CD69) and exhaustion markers (PD-1, TIM-3) to distinguish functional vs. dysfunctional T cell subsets .
  • Meta-analysis : Pool data from multiple cohorts, adjusting for HLA heterogeneity and tumor stage using multivariate regression .

Q. How can researchers design assays to evaluate cross-reactivity of T cells with MAGE-3 (168-176) variants?

Methodological Answer:

  • Alanine scanning : Systematically replace each residue in the peptide to identify critical TCR contact points .
  • Tetramer dilution assays : Titrate variant peptides against wild-type MAGE-3 (168-176) to quantify TCR avidity shifts .
  • Structural modeling : Use computational tools (e.g., molecular docking) to predict TCR-peptide-MHC interactions and validate with X-ray crystallography .

Q. What statistical methods are recommended for analyzing contradictory data on MAGE-3 (168-176) expression and patient outcomes?

Methodological Answer:

  • Bayesian hierarchical models : Account for study-specific biases (e.g., sample size, detection thresholds) while estimating pooled effect sizes .
  • Sensitivity analysis : Test robustness of correlations by excluding outliers or stratifying by confounders (e.g., adjuvant therapy) .
  • Machine learning : Apply random forest or LASSO regression to identify co-variables (e.g., PD-L1 status) that modulate MAGE-3’s prognostic value .

Data Management and Reproducibility

Q. How should researchers document experimental conditions to ensure reproducibility of MAGE-3 (168-176) studies?

Methodological Answer:

  • FAIR principles : Share raw data (flow cytometry FCS files, sequencing reads) in repositories like Zenodo with DOI assignment .
  • Detailed protocols : Specify exact peptide concentrations, HLA-A1 source (e.g., transfected K562 cells), and CTL culture media components .
  • Negative controls : Include HLA-mismatched targets and irrelevant peptides to validate assay specificity in every experiment .

Integration with Broader Research

Q. How can MAGE-3 (168-176) studies be integrated with other tumor-associated antigens (TAAs) for combination immunotherapy?

Methodological Answer:

  • Multi-epitope vaccines : Co-administer MAGE-3 (168-176) with NY-ESO-1 or PRAME peptides, using adjuvants like poly-ICLC to enhance dendritic cell uptake .
  • Single-cell RNA-seq : Profile T cell clonotypes in responders vs. non-responders to identify synergistic antigen targets .
  • Checkpoint blockade synergy : Test anti-CTLA-4 or anti-PD-1 antibodies in preclinical models primed with MAGE-3 (168-176) to assess combinatorial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.